molecular formula C11H6ClFO3 B6145493 5-(3-chloro-5-fluorophenyl)furan-2-carboxylic acid CAS No. 1547309-65-8

5-(3-chloro-5-fluorophenyl)furan-2-carboxylic acid

Cat. No.: B6145493
CAS No.: 1547309-65-8
M. Wt: 240.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-chloro-5-fluorophenyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan carboxylic acids. It is characterized by the presence of a furan ring substituted with a 3-chloro-5-fluorophenyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-5-fluorophenyl)furan-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-chloro-5-fluorophenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(3-chloro-5-fluorophenyl)furan-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-chloro-5-fluorophenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity. The furan ring provides a planar structure that facilitates interactions with aromatic residues in the target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Fluorophenyl)furan-2-carboxylic acid
  • 5-(3-Chlorophenyl)furan-2-carboxylic acid
  • 5-(3-Bromophenyl)furan-2-carboxylic acid

Uniqueness

5-(3-chloro-5-fluorophenyl)furan-2-carboxylic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution pattern enhances its chemical reactivity and binding affinity compared to similar compounds with only one halogen substituent .

Properties

CAS No.

1547309-65-8

Molecular Formula

C11H6ClFO3

Molecular Weight

240.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.